molecular formula C14H12N2O4 B12553817 1-{[(1H-Indol-2-yl)acetyl]oxy}pyrrolidine-2,5-dione CAS No. 189277-27-8

1-{[(1H-Indol-2-yl)acetyl]oxy}pyrrolidine-2,5-dione

Cat. No.: B12553817
CAS No.: 189277-27-8
M. Wt: 272.26 g/mol
InChI Key: NNQQEKBOVRLPLA-UHFFFAOYSA-N
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Description

1-{[(1H-Indol-2-yl)acetyl]oxy}pyrrolidine-2,5-dione is a compound that combines the structural features of indole and pyrrolidine. Indole is a significant heterocyclic system found in many natural products and drugs, while pyrrolidine is a versatile scaffold in drug discovery . This compound is of interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(1H-Indol-2-yl)acetyl]oxy}pyrrolidine-2,5-dione typically involves the reaction of indole derivatives with pyrrolidine-2,5-dione. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The resulting indole derivative can then be acetylated and coupled with pyrrolidine-2,5-dione under appropriate conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-{[(1H-Indol-2-yl)acetyl]oxy}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .

Scientific Research Applications

1-{[(1H-Indol-2-yl)acetyl]oxy}pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[(1H-Indol-2-yl)acetyl]oxy}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For example, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The indole moiety is known to interact with multiple receptors, while the pyrrolidine-2,5-dione moiety can influence the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[(1H-Indol-2-yl)acetyl]oxy}pyrrolidine-2,5-dione is unique due to its combination of indole and pyrrolidine-2,5-dione structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interact with various biological targets, making it a versatile compound for research and development .

Properties

CAS No.

189277-27-8

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(1H-indol-2-yl)acetate

InChI

InChI=1S/C14H12N2O4/c17-12-5-6-13(18)16(12)20-14(19)8-10-7-9-3-1-2-4-11(9)15-10/h1-4,7,15H,5-6,8H2

InChI Key

NNQQEKBOVRLPLA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CC2=CC3=CC=CC=C3N2

Origin of Product

United States

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